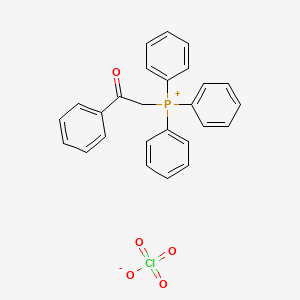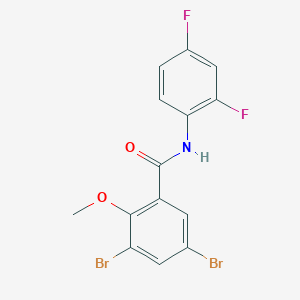![molecular formula C22H30O7Si B14349880 (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone CAS No. 98460-22-1](/img/structure/B14349880.png)
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone: is a complex organic compound that features both phenolic and silane functional groups This compound is of interest due to its unique structural properties, which combine the reactivity of phenolic hydroxyl groups with the versatility of silane groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the phenolic component, followed by the introduction of the silane group through a series of condensation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to optimize the reaction rate and yield. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps, such as distillation or chromatography, are essential to obtain the final product with the desired purity.
化学反应分析
Types of Reactions:
Oxidation: The phenolic hydroxyl groups in the compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols under appropriate conditions.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid or base catalysts are typically employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of esters or ethers.
科学研究应用
Chemistry: In chemistry, (2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone is used as a precursor for the synthesis of advanced materials, including polymers and composites. Its unique structure allows for the creation of materials with enhanced mechanical and thermal properties.
Biology: The compound’s phenolic groups make it a potential candidate for biological applications, such as enzyme inhibitors or antioxidants. Its ability to interact with biological molecules can be exploited in drug design and development.
Medicine: In medicine, the compound’s reactivity and functional groups can be utilized to develop new therapeutic agents. Its potential antioxidant properties may be beneficial in treating oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in
属性
CAS 编号 |
98460-22-1 |
|---|---|
分子式 |
C22H30O7Si |
分子量 |
434.6 g/mol |
IUPAC 名称 |
(2,4-dihydroxyphenyl)-[4-(3-triethoxysilylpropoxy)phenyl]methanone |
InChI |
InChI=1S/C22H30O7Si/c1-4-27-30(28-5-2,29-6-3)15-7-14-26-19-11-8-17(9-12-19)22(25)20-13-10-18(23)16-21(20)24/h8-13,16,23-24H,4-7,14-15H2,1-3H3 |
InChI 键 |
RGMSQVLTXMCSNZ-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCCOC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)



![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![1-[(4-Carboxyphenyl)methyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14349835.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)


![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


